Bicillin-3, also known as penicillin G benzathine, is a long-acting formulation of penicillin used primarily in the treatment of various bacterial infections. It is particularly effective against infections caused by susceptible strains of bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes. The compound is classified under the beta-lactam antibiotics, specifically within the penicillin class.
Bicillin-3 is synthesized from penicillin G, which is derived from the mold Penicillium chrysogenum. The synthesis involves a reaction with dibenzylethylenediamine, resulting in a compound that has enhanced pharmacokinetic properties, allowing for prolonged therapeutic effects when administered intramuscularly.
Bicillin-3 falls under the category of beta-lactam antibiotics. It is classified as a natural penicillin and is often used in clinical settings for its efficacy in treating infections that require sustained antibiotic levels over time.
The synthesis of Bicillin-3 involves several key steps:
The synthesis process requires careful monitoring of temperature and pH to ensure optimal yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess the purity of the final product.
The molecular structure of Bicillin-3 can be represented as follows:
The structural analysis reveals that Bicillin-3 consists of a beta-lactam ring characteristic of penicillins, along with a side chain that enhances its solubility and stability. The presence of sulfur in its structure is typical for thiazolidine rings found in penicillins.
Bicillin-3 undergoes hydrolysis to release penicillin G upon administration. This reaction is essential for its therapeutic action, as penicillin G is responsible for inhibiting bacterial cell wall synthesis.
The hydrolysis reaction can be influenced by factors such as pH and temperature, which affect the stability and release rate of the antibiotic. Studies have shown that Bicillin-3 has an extremely low solubility in water, which contributes to its slow release profile when injected intramuscularly.
Bicillin-3 exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located on the bacterial cell membrane. This binding inhibits the transpeptidation enzyme necessary for cross-linking peptidoglycan layers in bacterial cell walls.
Research indicates that Bicillin-3's mechanism leads to cell lysis and death in susceptible bacteria due to weakened cell walls. The slow release from injection sites results in sustained serum levels of penicillin G, allowing for prolonged antibacterial activity.
Relevant analyses confirm that Bicillin-3 maintains stability over time when stored appropriately, making it suitable for clinical use.
Bicillin-3 is utilized primarily in medical settings for:
Bicillin-3 originated within the Soviet pharmaceutical research infrastructure during the mid-20th century, reflecting a strategic focus on accessible, long-acting antibacterial agents. Unlike Western penicillin development—which prioritized isolated compounds like penicillin G benzathine (Bicillin L-A)—Soviet researchers pursued combinatorial formulations. The core innovation lay in blending three distinct penicillin salts to achieve prolonged therapeutic effects while circumventing patent restrictions and manufacturing limitations of single-component antibiotics [8].
Initial clinical trials, primarily documented in Soviet medical literature (e.g., Sovetskaya Meditsina), targeted deep-seated staphylococcal infections like staphyloderma. A 1965 study demonstrated Bicillin-3’s efficacy in outpatient settings, noting its ability to maintain bactericidal concentrations for 6–8 days post-intramuscular injection—significantly longer than aqueous penicillin formulations [2]. This aligned with state objectives to reduce hospitalization needs and optimize resource allocation in public health systems. Key research was conducted at institutes like the Leningrad Antibiotics Research Center, where scientists optimized ratios of constituent penicillins to balance solubility and sustained release [8].
Table: Key Components of Bicillin-3
Penicillin Salt | Chemical Role | Pharmacokinetic Contribution |
---|---|---|
Benzathine benzylpenicillin | Primary bactericidal agent | Ultra-slow hydrolysis (weeks) |
Sodium benzylpenicillin | Rapid-onset component | Immediate peak serum concentrations |
Procaine benzylpenicillin | Stabilizer & solubility modulator | Intermediate release (3–5 days) |
Bicillin-3 represented an intermediary stage in a systematic Soviet effort to refine depot-type penicillins. Its development responded to clinical limitations observed in earlier variants:
Bicillin-3’s triple-salt architecture addressed these gaps by incorporating sodium penicillin for rapid bacteremia control, procaine for intermediate coverage, and benzathine for long-term prophylaxis. This is quantitatively contrasted below:
Table: Comparative Properties of Bicillin Formulations
Formulation | Components | Release Profile | Primary Clinical Use |
---|---|---|---|
Bicillin-1 | Benzathine penicillin G | 14–21 days | Rheumatic fever prophylaxis |
Bicillin-3 | Benzathine + Sodium + Procaine penicillins | Triphasic: 0–24h, 1–5d, 7–14d | Acute infections + prophylaxis |
Bicillin-5 | Benzathine + Procaine penicillins | Biphasic: 1–3d, 7–14d | Syphilis, streptococcal infections |
The addition of sodium penicillin in Bicillin-3 was pivotal, enabling its use for erysipelas and early syphilis—conditions requiring both immediate and sustained spirocheticidal activity [8] [10].
Originally approved for bacterial dermal and respiratory infections, Bicillin-3’s application spectrum shifted due to two factors:
This transition is evidenced by Soviet formulary revisions in the 1970s, which reclassified Bicillin-3 as a "targeted therapeutic" for outpatient management of endemic treponemal infections and recurrent streptococcal dermal infections. Its decline in general antibacterial use paralleled global antibiotic advancements but underscored its niche role in settings requiring cost-effective, long-acting parenteral agents [2] [8].
Table: Timeline of Bicillin-3’s Therapeutic Shifts
Period | Dominant Clinical Use | Key Research Findings |
---|---|---|
1960s–1970s | Staphyloderma, respiratory infections | 89% efficacy in deep staphyloderma (1965 trial) [2] |
1980s–1990s | Erysipelas, early syphilis | Superior relapse prevention vs. Bicillin-1 |
Post-2000 | Limited to niche indications | Supplanted by β-lactamase-stable antibiotics |
Bicillin-3’s legacy persists in former Soviet states for select infections, though WHO essential medicine lists now exclusively recommend benzathine monopenicillins (e.g., Bicillin L-A) due to standardization priorities [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7